B1574737 Tumour rejection Antigen P815 (35-43)

Tumour rejection Antigen P815 (35-43)

货号 B1574737
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tumour rejection Antigen P815

科学研究应用

  • Immunotherapy in Melanoma :

    • The identification and characterization of tumor rejection antigens, like P815, are crucial for developing effective immunotherapies in melanoma. T cells play a major role in recognizing tumor cells predominantly through MHC-dependent mechanisms. The study of the immunopeptidome, which includes the repertoire of peptides presented by MHC molecules, is vital for understanding and improving therapeutic approaches in melanoma (Bräunlein & Krackhardt, 2017).
  • Enhancement of Tumor Rejection with CARs :

    • Chimeric antigen receptors (CARs) have been modified to redirect and reprogram T cells, enhancing their ability to mediate tumor rejection. Directing these CARs to specific loci, such as the T-cell receptor α constant (TRAC) locus, not only results in uniform CAR expression but also enhances T cell potency, leading to improved tumor rejection in models like acute lymphoblastic leukemia (Eyquem et al., 2017).
  • Neoantigen-Specific T Cells in Lung Cancer Treatment :

    • In non-small cell lung carcinoma, the presence of late-differentiated effector neoantigen-specific CD8+ T cells in peripheral blood correlates with a positive response to atezolizumab treatment. This highlights the potential of neoantigen-specific T cells as biomarkers for anti-tumor response in immunotherapy (Fehlings et al., 2019).
  • Targeting Tumors with Allogeneic IgG and Dendritic Cell Stimuli :

    • The study found that allogeneic IgG antibodies, when combined with dendritic cell stimuli, can induce potent T-cell-mediated anti-tumor immune responses. This approach was effective in eradicating tumors in mouse models of various cancers, including melanoma, pancreas, lung, and breast cancer (Carmi et al., 2015).
  • Ovarian Cancer Tumor Rejection Antigens :

    • In ovarian cancer, the cancer-testis (CT) family of antigens are prominent tumor rejection antigens. The identification and characterization of neoantigens are crucial for enhancing the efficacy of immunotherapy in treating ovarian cancer (Want et al., 2018).

属性

产品名称

Tumour rejection Antigen P815 (35-43)

序列

LPYLGWLVF

来源

Mus musculus (Mouse)

储存

Common storage 2-8℃, long time storage -20℃.

同义词

Tumour rejection Antigen P815 (35-43)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。